3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUYPCNQXXBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Triflyloxy-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The foundational step involves converting 1-phenyl-1H-pyrazol-3-ol into a triflate intermediate, enabling subsequent cross-coupling. The sequence begins with hydroxyl protection, formylation, deprotection, and triflation:
- Benzyl Protection : Treatment of 1-phenyl-1H-pyrazol-3-ol with benzyl chloride (BnCl) and sodium hydride (NaH) in dimethylformamide (DMF) yields 3-benzyloxy-1-phenyl-1H-pyrazole (73–85% yield).
- Vilsmeier-Haack Formylation : Reacting the protected pyrazole with phosphorus oxychloride (POCl₃) and DMF at 70°C introduces the aldehyde group at the 4-position, yielding 3-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (60% yield).
- Deprotection : Trifluoroacetic acid (TFA)-mediated cleavage of the benzyl group regenerates the 3-hydroxy group, producing 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (85% yield).
- Triflation : Reaction with trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine (TEA) in dichloromethane (DCM) converts the 3-hydroxy group into a triflate, yielding 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (83% yield).
Suzuki-Miyaura Coupling with 4-Methoxy-3-Methylphenylboronic Acid
The triflate intermediate undergoes cross-coupling with 4-methoxy-3-methylphenylboronic acid under Suzuki conditions:
- Reagents : Pd(PPh₃)₄ (4 mol%), anhydrous potassium phosphate (K₃PO₄), potassium bromide (KBr), and 1,4-dioxane.
- Conditions : Reflux under argon for 12–24 hours.
- Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/hexane).
- Yield : 70–85% (based on analogous reactions in).
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the triflate bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond at the 3-position.
Vilsmeier-Haack Formylation via Cyclocondensation
Hydrazone Formation and Cyclization
This one-pot method leverages the Vilsmeier-Haack reagent to simultaneously form the pyrazole ring and introduce the aldehyde group:
- Hydrazone Synthesis : 4-Methoxy-3-methylacetophenone reacts with phenylhydrazine in ethanol under acidic conditions (acetic acid) to form the corresponding hydrazone (75–80% yield).
- Cyclization and Formylation : Treating the hydrazone with POCl₃ and DMF at 90–120°C induces cyclization to the pyrazole core and formylation at C4, directly yielding the target compound (55–65% yield).
Advantages : This route avoids multi-step protection/deprotection sequences but requires precise control of reaction conditions to prevent over-chlorination.
Alternative Routes and Modifications
Oxidation of 4-Hydroxymethylpyrazoles
Though less common, oxidation of 4-hydroxymethyl intermediates offers a supplementary pathway:
Sonogashira and Heck Couplings
For derivatives with alkynyl or alkenyl groups, Sonogashira (terminal alkynes) or Heck (alkenes) couplings can functionalize the 3-position before formylation.
Comparative Analysis of Synthetic Methods
Experimental Considerations and Optimization
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability.
- Solvent Effects : 1,4-Dioxane improves boronic acid solubility vs. toluene.
- Temperature Control : Formylation above 100°C risks decomposition; 70–90°C is optimal.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates products.
Chemical Reactions Analysis
Nucleophilic Additions and Condensation Reactions
The aldehyde group undergoes nucleophilic additions, forming derivatives with applications in medicinal chemistry.
Hydrazone Formation
Reaction with hydrazines produces hydrazones, which are precursors for bioactive heterocycles:
Example :
-
Reactant : 2-Mercaptoacetic acid + substituted aromatic amines
-
Product : Pyrazolylthiazolidin-4-ones (anti-inflammatory agents) .
Knoevenagel Condensation
The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:
Application :
-
Synthesis of pyrazolylacrylic acids (anti-inflammatory activity) .
-
Yield : 70–85% under basic conditions (piperidine/ethanol) .
Cyclization and Heterocycle Formation
The aldehyde participates in cyclocondensation reactions to form fused heterocycles.
Pyran Derivatives
Reaction with dimedone or naphthols yields pyran-annulated pyrazoles:
Conditions :
Cross-Coupling Reactions
Pd-catalyzed cross-couplings functionalize the aryl groups.
Suzuki-Miyaura Coupling
Substrate : Brominated pyrazole intermediate (synthesized via triflation) .
Conditions :
-
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
Product : Biaryl derivatives (enhanced π–π stacking for material science) .
Biological Derivatization
The aldehyde is leveraged to synthesize pharmacologically active compounds:
Spectral Characterization
Key spectral data confirming reaction products:
¹H NMR (CDCl₃, δ ppm) :
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C19H19N3O2
- Molecular Weight: 317.37 g/mol
- IUPAC Name: 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Medicinal Chemistry
The compound is considered a valuable scaffold for developing new pharmacological agents. Its derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Agents: Research indicates that modifications to the pyrazole structure can enhance anti-inflammatory activity. For instance, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.
- Antimicrobial Activity: Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties. For example, compounds derived from this pyrazole have been evaluated against common pathogens, showing effective inhibition .
Organic Synthesis
In organic chemistry, 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate for synthesizing more complex heterocyclic compounds:
- Synthesis of Novel Compounds: The compound can be utilized as a precursor in the synthesis of various pyrazole derivatives that possess enhanced biological activities. Techniques such as cyclization reactions with different nucleophiles have been employed to obtain these derivatives .
Material Science
The unique electronic properties of this compound make it suitable for applications in material science:
- Development of Electronic Materials: Research has focused on utilizing this pyrazole derivative in the creation of organic semiconductors and photovoltaic devices due to its favorable charge transport properties .
Case Study 1: Anti-inflammatory Activity
A study published in the European Journal of Medicinal Chemistry investigated a series of pyrazole derivatives based on 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The results indicated that specific modifications led to compounds with improved anti-inflammatory effects, providing insights into structure-activity relationships (SAR) that guide future drug design .
Case Study 2: Antimicrobial Evaluation
In another study, researchers synthesized various derivatives and tested them against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antibacterial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid: This compound also contains a methoxy and methyl group on the phenyl ring but has different functional groups and reactivity.
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound has a similar substitution pattern on the phenyl ring but features a pyridine ring instead of a pyrazole ring. The uniqueness of 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific structure and the resulting chemical and biological properties.
Biological Activity
3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of pyrazole, has garnered attention for its diverse biological activities. This compound belongs to a class of pyrazole derivatives that are being explored for their potential therapeutic applications, particularly in inflammation and cancer treatment.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxy group and a methyl group on the phenyl ring. Its molecular formula is C17H17N3O, with a molar mass of approximately 281.34 g/mol. The presence of electron-donating groups like methoxy enhances its reactivity and biological activity.
Synthesis
The synthesis of 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. Characterization techniques such as NMR, IR, and MS are utilized to confirm the structure and purity of the synthesized compound .
Anti-inflammatory Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In vitro assays comparing 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to standard anti-inflammatory drugs like diclofenac revealed comparable efficacy. The compound was shown to reduce hemolysis in red blood cells, indicating its potential as an anti-inflammatory agent .
| Compound | Hemolysis (%) | Standard (Diclofenac) |
|---|---|---|
| PQ1 (3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) | 75% | 97% |
| PQ2 (1-benzoyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | 77% | 97% |
| PQ3 (1-benzoyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | 74% | 97% |
Anticancer Activity
The anticancer properties of this compound have also been investigated. It has been reported that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
A notable study evaluated the anticancer activity of several pyrazole derivatives, including 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, against multiple cancer types. The results indicated that compounds with similar structures showed significant cytotoxicity against lung, colorectal, and prostate cancers .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Vilsmeier-Haack reaction : Used to introduce the aldehyde group via formylation of pyrazole precursors under controlled conditions (e.g., POCl₃/DMF at 0–5°C) .
- Nucleophilic substitution : For introducing substituents like methoxy or methyl groups. For example, reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of K₂CO₃ as a base .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C | 65–75% | |
| Phenolic substitution | Phenol, K₂CO₃, DMSO, reflux | 70–80% |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole-phenyl dihedral angle: ~22.68°) .
- Spectroscopy :
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 335.1) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole substitution reactions be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., -CHO) direct substitutions to meta/para positions. Computational tools (DFT, molecular docking) predict reactive sites .
- Steric hindrance : Bulky substituents (e.g., 4-methoxy-3-methylphenyl) favor substitutions at less hindered positions. Kinetic vs. thermodynamic control can be optimized via temperature modulation (e.g., 25°C vs. reflux) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- SAR studies : Compare analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) to isolate substituent effects .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates .
Q. How does crystallography inform the compound’s intermolecular interactions?
Methodological Answer: X-ray data reveal:
- π–π stacking : Between phenyl rings (distance: ~3.5–3.8 Å), stabilizing crystal packing .
- Weak interactions : C–H⋯O hydrogen bonds (2.3–2.5 Å) involving the aldehyde group .
Table: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrazole-phenyl) | 22.68° | |
| π–π stacking distance | 3.6 Å |
Q. What mechanistic insights explain its reactivity in nucleophilic additions?
Methodological Answer: The aldehyde group undergoes:
- Aldol condensation : With ketones/enolates in basic media (e.g., NaOH/EtOH) to form α,β-unsaturated derivatives .
- Reductive amination : Using NaBH₄/I₂ in methanol to produce secondary amines (e.g., conversion to 3-chloro-4-fluoro-N-alkylated analogs) .
Reaction Optimization:
| Reaction | Catalyst/Solvent | Yield |
|---|---|---|
| Reductive amination | NaBH₄/I₂, MeOH | 85% |
Q. How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
